molecular formula C16H14N2O3 B5157043 6-methyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 6048-11-9

6-methyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B5157043
CAS No.: 6048-11-9
M. Wt: 282.29 g/mol
InChI Key: GCQHIQGSYBZUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one is a substituted dihydroquinolinone derivative characterized by a 3,4-dihydroquinolin-2(1H)-one core. This scaffold is widely explored in medicinal chemistry due to its structural versatility and bioactivity. The compound features a methyl group at position 6 and a 2-nitrophenyl substituent at position 4. The nitro group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and binding interactions in biological systems .

Properties

IUPAC Name

6-methyl-4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-6-7-14-13(8-10)12(9-16(19)17-14)11-4-2-3-5-15(11)18(20)21/h2-8,12H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQHIQGSYBZUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387163
Record name ST075712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-11-9
Record name ST075712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with an appropriate amine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, amino derivatives, and other functionalized compounds that can be further utilized in different applications.

Scientific Research Applications

6-methyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The quinolinone core may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,4-dihydroquinolin-2(1H)-one core is highly modifiable, with substituents at positions 4, 6, and N1 significantly altering physicochemical and pharmacological profiles. Key comparisons include:

Compound Substituents (Position) Key Features Reference
Target Compound 6-Me, 4-(2-nitrophenyl) Electron-withdrawing nitro group; potential CNS or anti-inflammatory activity inferred from analogs
CHNQD-00603 3-OMe, 4-OH, 4-Ph Osteogenic activity via Runx2/ALP activation; hydroxyl/methoxy groups enhance polarity
Triazole Derivatives (3e–3j) 1-HEP/BZ/halo-BZ, 6-(triazol-imino) CNS activity; halogenated benzyl (BZ) groups improve lipophilicity (e.g., 3i: mp 290–292°C)
Compound 10g 1,3,4-Oxadiazole hybrid High 5-HT1A affinity (Ki = 1.68 nM); ring-opening enhances antidepressant efficacy
Compound (S)-35 Thiophene-carbimidothioate Potent nNOS inhibitor; alkylamine linkers improve selectivity for CNS targets
  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in CHNQD-00603 or hydroxyl in CHNQD-00601).
  • N1 Substitutions : Alkyl or benzyl groups at N1 (e.g., triazole derivatives 3e–3j) increase lipophilicity, favoring blood-brain barrier penetration for CNS applications .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) logP* Solubility (aq.)
Target Compound Not reported ~2.5–3.0 Low (nitro group)
3i (4-F-BZ) 290–292 71 3.2 Moderate
CHNQD-00603 Not reported ~1.8 High (polar OH)
10g (Oxadiazole) Not reported ~2.0 Moderate

*logP estimated using fragment-based methods (e.g., nitro group: +0.2, methyl: +0.5).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.